Butyl 4-({[(6-{[(2-methoxyphenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTYL 4-{[2-({6-[(2-METHOXYBENZOYL)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE is a complex organic compound with a unique structure that combines benzothiazole and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-{[2-({6-[(2-METHOXYBENZOYL)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of Benzothiazole Derivative: The benzothiazole moiety is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Attachment of Methoxybenzoyl Group: The methoxybenzoyl group is introduced via an acylation reaction using methoxybenzoic acid and a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Formation of Sulfanyl Acetyl Intermediate: The sulfanyl acetyl group is attached through a nucleophilic substitution reaction involving a suitable thiol and an acyl chloride.
Final Coupling: The final step involves the coupling of the benzothiazole derivative with the sulfanyl acetyl intermediate using a coupling reagent to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-{[2-({6-[(2-METHOXYBENZOYL)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, BUTYL 4-{[2-({6-[(2-METHOXYBENZOYL)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its benzothiazole moiety is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its structure suggests it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In industrial applications, BUTYL 4-{[2-({6-[(2-METHOXYBENZOYL)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of BUTYL 4-{[2-({6-[(2-METHOXYBENZOYL)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The benzothiazole moiety is known to bind to certain enzymes and receptors, modulating their activity. The methoxybenzoyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- BUTYL 4-(3-METHYLUREIDO)BENZOATE
- BUTYL 4-(3-PROPYLUREIDO)BENZOATE
- BUTYL 4-(3-BUTYLUREIDO)BENZOATE
- BUTYL 3-(2-FUROYLAMINO)BENZOATE
- BUTYL 4-(3-FLUOROPHENYLUREIDO)BENZOATE
Uniqueness
Compared to similar compounds, BUTYL 4-{[2-({6-[(2-METHOXYBENZOYL)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE stands out due to its unique combination of benzothiazole and benzoate moieties. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H27N3O5S2 |
---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
butyl 4-[[2-[[6-[(2-methoxybenzoyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H27N3O5S2/c1-3-4-15-36-27(34)18-9-11-19(12-10-18)29-25(32)17-37-28-31-22-14-13-20(16-24(22)38-28)30-26(33)21-7-5-6-8-23(21)35-2/h5-14,16H,3-4,15,17H2,1-2H3,(H,29,32)(H,30,33) |
InChI Key |
HEGNIPINLRTZKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.